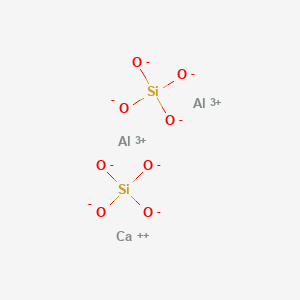
6-Ethyl-2-Naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2-Naphthol is an organic compound belonging to the naphthol family, characterized by the presence of an ethyl group at the sixth position and a hydroxyl group at the second position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-Naphthol typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 6-Ethyl-2-Naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthol derivatives.
科学的研究の応用
6-Ethyl-2-Naphthol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Ethyl-2-Naphthol involves its interaction with molecular targets through its hydroxyl and ethyl groups. These interactions can influence various biochemical pathways, leading to its observed effects. For instance, its hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity.
類似化合物との比較
2-Naphthol: Lacks the ethyl group, making it less hydrophobic and altering its reactivity.
6-Methyl-2-Naphthol: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-Naphthol: The hydroxyl group is at the first position, leading to different reactivity and applications.
Uniqueness: 6-Ethyl-2-Naphthol’s unique combination of an ethyl group and a hydroxyl group on the naphthalene ring imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
特性
CAS番号 |
1449-64-0 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



